molecular formula C20H20O7 B192069 3',4',5',5,7-Pentamethoxyflavone CAS No. 53350-26-8

3',4',5',5,7-Pentamethoxyflavone

Cat. No.: B192069
CAS No.: 53350-26-8
M. Wt: 372.4 g/mol
InChI Key: GIKVSFNAEBQLGB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3’,4’,5’,5,7-Pentamethoxyflavone has been shown to interact with various biomolecules. It is known to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 pathway . The Nrf2 pathway is a critical regulator of cellular resistance to oxidants, and its inhibition can enhance the effectiveness of chemotherapeutic agents .

Cellular Effects

In cellular processes, 3’,4’,5’,5,7-Pentamethoxyflavone has been found to enhance the barrier function of intestinal Caco-2 cells . It increases the transepithelial electrical resistance and decreases permeability to fluorescein-conjugated dextran . This suggests that 3’,4’,5’,5,7-Pentamethoxyflavone may play a role in regulating intestinal homeostasis .

Molecular Mechanism

At the molecular level, 3’,4’,5’,5,7-Pentamethoxyflavone exerts its effects through various mechanisms. It has been shown to increase the cytoskeletal association and cellular expression of the tight junction proteins, zonula occludens-1, claudin-3, and claudin-4 . Furthermore, it enhances the transcription of occludin, claudin-3, and claudin-4 . The transcriptional regulation of these proteins is involved in the promotion of the intestinal barrier .

Temporal Effects in Laboratory Settings

It is known that its effects on enhancing the barrier function of intestinal Caco-2 cells are observable at 48 hours post-treatment .

Metabolic Pathways

It is known to inhibit the Nrf2 pathway, which plays a crucial role in the cellular response to oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,5’,5,7-Pentamethoxyflavone typically involves the methylation of flavonoid precursors. One common method is the methylation of 5,7-dihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 3’,4’,5’,5,7-Pentamethoxyflavone may involve extraction from natural sources, such as plants in the Rutaceae family, followed by purification processes . Alternatively, large-scale synthesis can be achieved through optimized methylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3’,4’,5’,5,7-Pentamethoxyflavone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydroflavones or other reduced forms.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts or under UV light.

Major Products:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavones and other reduced compounds.

    Substitution: Various substituted flavonoids depending on the reagents used.

Properties

IUPAC Name

5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKVSFNAEBQLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333239
Record name 3',4',5',5,7-Pentamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53350-26-8
Record name 3′,4′,5,5′,7-Pentamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53350-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',5',5,7-Pentamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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